molecular formula C15H13N3O3 B4735513 methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4735513
M. Wt: 283.28 g/mol
InChI Key: FUZMGTJALBLICX-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate and hydrazine hydrate to form the intermediate pyrazole derivative. This intermediate is then cyclized with a suitable reagent, such as formamide, to yield the desired pyrazolo[1,5-a]pyrimidine core. The final step involves esterification with methanol to obtain the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. In the case of anticancer activity, it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. The methoxyphenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 7-(4-Hydroxy-3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
  • 5-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

Methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of the methoxy group at the 3-position of the phenyl ring enhances its photophysical properties, making it more suitable for applications in fluorescence and optoelectronics. Additionally, the carboxylate ester group provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-11-5-3-4-10(8-11)12-9-13(15(19)21-2)18-14(17-12)6-7-16-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMGTJALBLICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

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